
2-chloro-N-(1-phenylbutyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(1-phenylbutyl)acetamide is a chemical compound with the CAS Number: 40023-34-5 . It has a molecular weight of 225.72 and its IUPAC name is 2-chloro-N-(1-phenylbutyl)acetamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(1-phenylbutyl)acetamide is 1S/C12H16ClNO/c1-2-6-11(14-12(15)9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-chloro-N-(1-phenylbutyl)acetamide is a powder that is stored at room temperature .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding protein-protein interactions, and determining their localization in different cellular compartments .
, this chemical serves as a subject for research in understanding molecular structures and properties. .Biochemical Applications
Researchers use this compound in biochemical applications, such as enzyme inhibition studies and receptor-ligand interactions. It helps in elucidating biological pathways and understanding the molecular basis of diseases .
Chemical Synthesis
2-chloro-N-(1-phenylbutyl)acetamide is a building block in synthetic chemistry. It’s used to synthesize more complex molecules for the development of new pharmaceuticals or materials with specific properties .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatography and spectrometry to help identify and quantify other substances within a sample .
Safety and Handling Research
The compound’s safety profile, including its hazard statements and precautionary statements, is a critical area of research. Understanding its effects on human health and the environment is essential for developing safe handling and storage procedures .
Material Science
It may be investigated for its potential use in material science, particularly in the development of new polymers or coatings that require specific molecular structures for desired physical properties .
Educational Purposes
Lastly, 2-chloro-N-(1-phenylbutyl)acetamide can be used in educational settings, such as university research labs, to teach students about chemical handling, experimentation, and the practical applications of theoretical chemistry concepts .
Mécanisme D'action
Safety and Hazards
The safety information for 2-chloro-N-(1-phenylbutyl)acetamide includes several hazard statements: H302, H315, H318, H335 . These represent specific hazards presented by the chemical. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous chemical or improper storage or handling.
Propriétés
IUPAC Name |
2-chloro-N-(1-phenylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-6-11(14-12(15)9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVPETANTXQLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406930 | |
| Record name | 2-chloro-N-(1-phenylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40023-34-5 | |
| Record name | 2-chloro-N-(1-phenylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



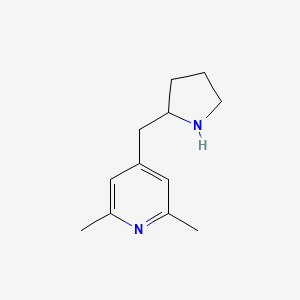
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1366010.png)
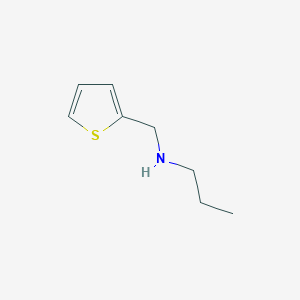
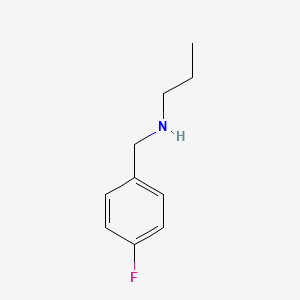
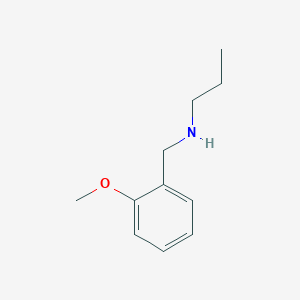
![N-[(3-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B1366015.png)
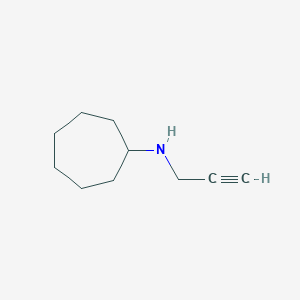

![(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1366026.png)
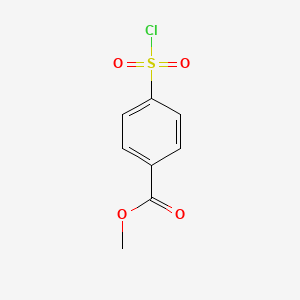
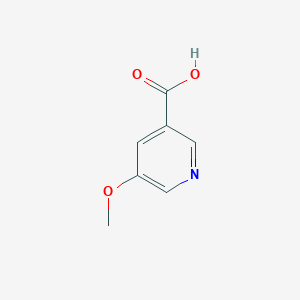
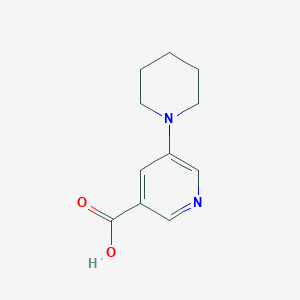

![2-Amino-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1366040.png)